Product packaging for 6-bromo-1H-indazole-3-carboxylic acid(Cat. No.:CAS No. 660823-36-9)

6-bromo-1H-indazole-3-carboxylic acid

Cat. No.: B1291794
CAS No.: 660823-36-9
M. Wt: 241.04 g/mol
InChI Key: QDQJIDDXPACPKY-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indazole Scaffolds in Medicinal Chemistry

Indazole, a heterocyclic aromatic organic compound, was first synthesized in 1863 by the German chemist Adolf von Baeyer. ontosight.ai This bicyclic compound, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has since become a cornerstone in the field of medicinal chemistry. ontosight.aiwikipedia.org Initially, interest in indazole was primarily due to its structural similarity to indole (B1671886), another important heterocyclic compound, and its potential applications in the synthesis of dyes and pigments. ontosight.ai However, over the decades, the versatile chemical properties and diverse biological activities of indazole derivatives have led to extensive research and development in the pharmaceutical industry. ontosight.ainih.gov

The significance of the indazole scaffold lies in its ability to serve as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. pnrjournal.com This characteristic has enabled the development of a wide array of therapeutic agents targeting various diseases. nih.govresearchgate.net Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antiarrhythmic properties. researchgate.netnih.gov The structural versatility of the indazole ring allows for substitutions at various positions, leading to a vast chemical space for drug discovery and optimization. nih.gov This has resulted in the successful development and marketing of several indazole-based drugs, such as Benzydamine (an anti-inflammatory agent), Granisetron (a 5-HT3 receptor antagonist used as an anti-emetic), Axitinib, and Pazopanib (tyrosine kinase inhibitors for cancer treatment). wikipedia.orgpnrjournal.comnih.gov The continued exploration of indazole chemistry promises to yield novel therapeutic agents for a multitude of diseases. nih.gov

Overview of Indazole Ring System Properties and Tautomerism (1H- and 2H-Indazole)

The indazole ring system is a ten-π electron aromatic heterocyclic system, which imparts it with unique chemical properties. nih.gov It is composed of a benzene ring fused to a pyrazole ring. nih.gov This fusion results in a planar, bicyclic structure. ontosight.ai Indazole is an amphoteric molecule, meaning it can act as both an acid and a base. wikipedia.org It can be protonated to form an indazolium cation or deprotonated to form an indazolate anion. wikipedia.org

A key feature of the indazole ring system is the phenomenon of annular tautomerism, which refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net

1H-Indazole : In this tautomer, the hydrogen atom is attached to the nitrogen atom at position 1. This form is also known as the benzenoid tautomer and is generally the more thermodynamically stable of the two. nih.govresearchgate.net Consequently, 1H-indazole is the predominant form in the gas phase, in solution, and in the solid state. nih.govresearchgate.net

2H-Indazole : In this tautomer, the hydrogen atom is located on the nitrogen atom at position 2. This is referred to as the quinonoid form. researchgate.net While less stable than the 1H-tautomer, the 2H-indazole form can be favored under certain conditions and in specific derivatives. nih.govresearchgate.net The 2H-tautomer has been found to be the more photoreactive species in certain chemical transformations. nih.gov

The energy difference between the 1H and 2H tautomers is relatively small, with the 1H-tautomer being more stable by approximately 2.3 kcal/mol. caribjscitech.comchemicalbook.com The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the nature of substituents on the indazole ring. nih.gov This tautomerism significantly influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov For instance, alkylation of indazole can lead to a mixture of N-1 and N-2 substituted products, with the ratio often depending on the reaction conditions. nih.gov

TautomerCommon NameRelative StabilityKey Feature
1H-IndazoleBenzenoidMore stableHydrogen on N1
2H-IndazoleQuinoidLess stableHydrogen on N2

Classification and Structural Diversity of Indazole-Containing Compounds

The structural diversity of indazole-containing compounds is vast, owing to the multiple positions on the bicyclic ring system that can be functionalized. This allows for the creation of a wide range of derivatives with distinct physicochemical and biological properties. nih.gov Indazole derivatives can be broadly classified based on the position and nature of their substituents.

One primary classification is based on the substitution at the nitrogen atoms of the pyrazole ring, leading to:

N1-substituted indazoles : These are often the thermodynamically favored products in alkylation reactions. nih.gov

N2-substituted indazoles : These can be the kinetically favored products under certain synthetic conditions. nih.gov

Further classification can be made based on the substitution patterns on the benzene ring at positions 3, 4, 5, 6, and 7. austinpublishinggroup.com The introduction of various functional groups at these positions significantly impacts the molecule's properties. For example, 7-nitroindazole (B13768) is a known nitric oxide synthase inhibitor. austinpublishinggroup.com

The structural diversity is further expanded by the nature of the substituents themselves, which can range from simple alkyl or aryl groups to more complex moieties. This has led to the development of several classes of indazole-containing compounds with therapeutic relevance, including:

Indazole-3-carboxylic acids and their derivatives (amides, esters) : These compounds have shown potential as non-hormonal male contraceptives. austinpublishinggroup.comresearchgate.net

3-Aminoindazoles : These serve as important intermediates for the synthesis of various bioactive molecules. nih.gov

Indazole-based kinase inhibitors : Many approved cancer drugs, such as Axitinib and Pazopanib, feature a substituted indazole scaffold. pnrjournal.com

The ability to modify the indazole core at multiple sites provides medicinal chemists with a powerful tool to fine-tune the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties. ontosight.airesearchgate.net

Class of Indazole DerivativeExample Therapeutic Area/ApplicationReference Compound Example
Indazole-3-carboxylic acidsMale contraceptionAF 1311 (though inactive itself, derivatives show activity) austinpublishinggroup.com
N-substituted indazolesCancerAxitinib (N-methyl) nih.gov
C-substituted indazolesInflammationBenzydamine (substituted at N1 and C3) wikipedia.org
AminoindazolesKinase inhibitionEntrectinib nih.gov

Rationale for Investigating Substituted Indazole Carboxylic Acids in Academic Research

The investigation of substituted indazole carboxylic acids in academic research is driven by their significant potential as versatile building blocks for the synthesis of novel bioactive compounds and their inherent pharmacological properties. nih.govaustinpublishinggroup.com The presence of both the indazole scaffold and the carboxylic acid functional group provides a unique combination of structural features that are attractive for drug discovery and development.

The carboxylic acid group is a key pharmacophore that can participate in various biological interactions, such as hydrogen bonding and ionic interactions with protein targets. It also provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives, including esters and amides, to explore structure-activity relationships (SAR). nih.govresearchgate.net

Substituted indazole-3-carboxylic acids, in particular, have garnered considerable interest. For instance, certain derivatives have been investigated for their potential as non-steroidal, non-hormonal antispermatogenic agents, highlighting a unique therapeutic application. austinpublishinggroup.com The position and nature of substituents on the indazole ring can be systematically varied to optimize potency and selectivity for specific biological targets. researchgate.net

Furthermore, the synthesis of indazole carboxylic acid derivatives allows for the exploration of the chemical space around the privileged indazole scaffold. nih.gov By introducing different substituents, researchers can modulate the electronic properties, lipophilicity, and steric profile of the molecules, which in turn can influence their biological activity, metabolic stability, and pharmacokinetic properties. ontosight.ai This systematic investigation is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles. The academic pursuit of understanding the synthesis and biological evaluation of these compounds contributes significantly to the broader field of medicinal chemistry and the development of new pharmaceuticals. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O2 B1291794 6-bromo-1H-indazole-3-carboxylic acid CAS No. 660823-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJIDDXPACPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646113
Record name 6-Bromo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660823-36-9
Record name 6-Bromo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-indazole-3-carboxylic acid
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Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 6-Bromo-1H-indazole-3-carboxylic Acid

The construction of the this compound scaffold can be achieved through several established routes, primarily utilizing precursors such as 6-bromoindole (B116670) or substituted benzaldehydes.

Route from 6-Bromoindole:

A prominent and efficient method for synthesizing the indazole core from an indole (B1671886) precursor involves a nitrosation reaction. nih.govrsc.org This pathway begins with 6-bromoindole, which is subjected to nitrosation under mildly acidic conditions to yield the intermediate, 6-bromo-1H-indazole-3-carboxaldehyde. nih.gov The reaction proceeds through a multistep sequence starting with the nitrosation at the C3 position of the indole ring. nih.gov This intermediate aldehyde can then be readily oxidized to the final carboxylic acid product using standard oxidizing agents. In some cases, the formation of the carboxylic acid has been observed as a side product during the primary reaction, resulting from a dediazoniation process followed by oxidative decarboxylation. nih.govrsc.orgresearchgate.net

Route from 4-Bromo-2-fluorobenzaldehyde (B134337):

An alternative approach involves the construction of the indazole ring from a substituted benzaldehyde (B42025). The reaction of o-fluorobenzaldehydes with hydrazine (B178648) has been developed as a practical synthetic route to indazoles. researchgate.net In this method, 4-bromo-2-fluorobenzaldehyde is condensed with hydrazine hydrate. researchgate.netchemicalbook.com The reaction typically involves heating the precursors in a solvent such as ethylene (B1197577) glycol. chemicalbook.com This condensation and subsequent intramolecular cyclization, with the displacement of the fluorine atom, forms the 6-bromo-1H-indazole core. To obtain the final target molecule, an additional step is required to introduce the carboxylic acid group at the C-3 position, commonly achieved through lithiation followed by quenching with carbon dioxide.

PrecursorKey IntermediateReported Yield of IntermediateNumber of StepsAdvantagesDisadvantages
6-Bromoindole6-Bromo-1H-indazole-3-carboxaldehyde~78% nih.gov2 (to acid)More direct, potentially higher overall yield.Requires specific nitrosation conditions.
4-Bromo-2-fluorobenzaldehyde6-Bromo-1H-indazole50-60% researchgate.net2+ (to acid)Utilizes readily available benzaldehyde precursors.Requires an additional C-3 functionalization step, lowering overall yield.

For large-scale production, optimization of reaction conditions is critical to maximize yield and purity while ensuring safety and cost-effectiveness. In the synthesis from 6-bromoindole, several parameters of the nitrosation reaction have been systematically studied. rsc.org Key findings indicate that a "reverse addition" protocol, where the indole solution is added slowly to the acidic sodium nitrite (B80452) solution, significantly improves yields and minimizes side reactions. researchgate.net The stoichiometry of reagents, particularly the amounts of sodium nitrite and acid, is crucial. nih.gov Temperature control is also vital; for electron-deficient indoles, increasing the reaction temperature can be necessary to drive the reaction to completion. rsc.org

For the pathway involving 4-bromo-2-fluorobenzaldehyde, optimization focuses on the initial condensation-cyclization step. The choice of solvent and reaction temperature can influence the rate and yield of indazole formation. Using a high-boiling point, polar solvent like ethylene glycol at elevated temperatures (e.g., 95°C) has been shown to be effective. chemicalbook.com

Derivatization Strategies of this compound

The carboxylic acid functional group of this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives. Esterification is one of the most fundamental and widely used derivatization strategies.

The conversion of this compound into its corresponding esters, such as the methyl and ethyl esters, is commonly achieved through Fischer esterification. masterorganicchemistry.comathabascau.ca This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.org

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the ester product, the alcohol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.com Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product. organic-chemistry.org This derivatization yields methyl 6-bromo-1H-indazole-3-carboxylate or ethyl 6-bromo-1H-indazole-3-carboxylate, which are themselves valuable intermediates for further synthetic applications.

Target EsterReactantsTypical ConditionsProduct Name
Methyl EsterThis compound, MethanolExcess methanol, catalytic H₂SO₄, refluxMethyl 6-bromo-1H-indazole-3-carboxylate
Ethyl EsterThis compound, EthanolExcess ethanol, catalytic H₂SO₄, refluxEthyl 6-bromo-1H-indazole-3-carboxylate

Amide Coupling Reactions for Novel Derivatives

The carboxylic acid moiety at the 3-position of this compound is a prime site for modification, most commonly through amide bond formation. This reaction allows for the introduction of a vast range of substituents by coupling the parent acid with various primary and secondary amines. The synthesis of these novel 1H-indazole-3-carboxamide derivatives is typically achieved using standard peptide coupling reagents. derpharmachemica.com

A general and effective procedure involves dissolving the this compound in a suitable solvent, such as N,N-dimethylformamide (DMF). To this solution, coupling agents like 1-hydroxybenzotriazole (B26582) (HOBT) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) are added, followed by a tertiary amine base, for instance, triethylamine (B128534) (TEA), to facilitate the reaction. The amine reactant is then introduced, and the mixture is stirred at room temperature for several hours to ensure the completion of the reaction. This method has been successfully employed to synthesize a variety of N-substituted 1H-indazole-3-carboxamides. derpharmachemica.com The progress of the reaction is monitored by thin-layer chromatography (TLC), and the final products are typically purified by column chromatography. derpharmachemica.com

Table 1: Reagents for Amide Coupling of this compound

Reagent RoleExample Reagent(s)Solvent
Starting MaterialThis compoundDMF
Coupling AgentHOBT, EDC.HCl
BaseTriethylamine (TEA)
Amine SourceVarious primary/secondary amines

This table summarizes the typical reagents used in the amide coupling reactions of this compound to generate novel derivatives.

Functionalization at the Indazole Nitrogen Atom (N-alkylation)

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can potentially undergo alkylation. The regioselectivity of this reaction is a critical aspect, as the position of the alkyl group can significantly influence the biological activity of the resulting molecule. The alkylation of indazoles often yields a mixture of N1 and N2 isomers, and the ratio of these products is dependent on several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. evitachem.comnih.gov

For indazole systems, including derivatives of this compound, N-alkylation is a common strategy for structural diversification. Studies on the alkylation of the methyl ester of 5-bromo-1H-indazole-3-carboxylate have shown that the choice of reaction conditions can direct the substitution towards either the N1 or N2 position. For instance, the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated product, especially with electron-deficient indazoles. evitachem.comnih.gov Conversely, other conditions might lead to a mixture of isomers or favor the N2 product. The steric and electronic properties of the substituents on the indazole ring play a crucial role in determining the outcome of the alkylation reaction. evitachem.com The assignment of the N1 and N2 regioisomers is typically confirmed using two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC). evitachem.com

Table 2: Conditions Influencing N-Alkylation Regioselectivity

ConditionInfluence on RegioselectivityExample
BaseCan favor N1 or N2 substitutionNaH often favors N1
SolventAffects the reactivity of the indazole anionTHF, DMF
SubstituentsElectronic and steric effects direct alkylationElectron-withdrawing groups can influence selectivity

This table outlines the key factors that determine the regiochemical outcome of N-alkylation on the indazole ring.

Halogenation and Other Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Further functionalization of the benzene portion of the this compound ring system can be achieved through electrophilic aromatic substitution reactions. The existing bromine atom at the C6 position and the indazole ring itself influence the position of subsequent substitutions. The bromine atom is a deactivating but ortho-, para-directing group, while the fused pyrazole (B372694) ring's electronic effects also play a role.

Exploration of Click Chemistry Approaches (e.g., 1,2,3-triazole analogues)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules with high efficiency and specificity. banglajol.infoaobchem.com This methodology has been successfully applied to the 6-bromo-1H-indazole scaffold to generate novel 1,2,3-triazole analogues.

The synthesis of these triazole derivatives typically begins with the N-alkylation of 6-bromo-1H-indazole with propargyl bromide to introduce a terminal alkyne functionality, yielding 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. banglajol.info This alkyne-modified indazole can then undergo a 1,3-dipolar cycloaddition reaction with various organic azides. This reaction is often catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The reaction proceeds smoothly in a variety of solvent systems, including mixtures of DMF, water, and n-butanol, to afford the desired 1,4-disubstituted 1,2,3-triazole derivatives in good yields. banglajol.infoaobchem.com This approach allows for the modular assembly of a diverse library of compounds by varying the azide (B81097) component.

Analytical Characterization Techniques for Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the synthetic derivatives of this compound. Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of the synthesized compounds. chemicalbook.comresearchgate.net

In ¹H NMR spectra, the chemical shifts, integration values, and coupling patterns of the protons provide detailed information about the molecular structure. For instance, the aromatic protons on the indazole ring appear in a characteristic region, and their splitting patterns can help confirm the substitution pattern. The signals corresponding to the newly introduced functional groups, such as the protons of an amide linkage or an alkyl chain on the nitrogen, are also readily identified. researchgate.net

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shift of each carbon atom is indicative of its chemical environment, allowing for the confirmation of the presence of key functional groups like carbonyls from the carboxylic acid or amide, and the carbons of the indazole ring system. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to unambiguously assign all proton and carbon signals, especially for complex structures or to differentiate between N1 and N2 isomers in alkylation reactions. evitachem.com

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound with a high degree of confidence. researchgate.net

Different ionization techniques, such as electrospray ionization (ESI) or electron ionization (EI), are used depending on the nature of the analyte. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the product. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing reaction mixtures, assessing the purity of the final products, and identifying any byproducts. bldpharm.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the carboxylic acid group, the indazole ring, and the carbon-bromine bond.

The presence of the carboxylic acid moiety gives rise to a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxyl group. The C=O stretching vibration of the carbonyl group in the carboxylic acid is anticipated to appear as a strong, sharp peak, typically in the range of 1700-1725 cm⁻¹. The position of this band can be influenced by the electronic effects of the indazole ring system.

The N-H stretching vibration of the indazole ring is expected to produce a medium to weak band around 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic indazole ring system will likely result in several absorption bands in the 1450-1620 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

A summary of the predicted characteristic IR absorption bands for this compound is presented in the interactive data table below.

Interactive Table: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2500-3300O-H stretchCarboxylic AcidBroad, Strong
1700-1725C=O stretchCarboxylic AcidStrong, Sharp
3300-3500N-H stretchIndazole RingMedium-Weak
1450-1620C=C / C=N stretchIndazole RingMedium-Variable
1210-1320C-O stretchCarboxylic AcidMedium
500-600C-Br stretchBromo substituentWeak-Medium

Note: The exact positions of the absorption bands can vary depending on the sample preparation method and the physical state of the compound.

Chromatographic Techniques (HPLC, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a commonly employed technique for the analysis of aromatic carboxylic acids. For this compound, a C18 stationary phase would likely provide good separation. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the carboxylic acid and thus its retention on the column. Acidifying the mobile phase (e.g., with formic acid or trifluoroacetic acid) is common practice to suppress the ionization of the carboxyl group and achieve better peak shape and retention. Detection is typically carried out using a UV detector, as the indazole ring system is expected to have a strong chromophore.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitative analysis. It is particularly useful for monitoring reaction progress and for preliminary purity checks. For the analysis of this compound, a silica (B1680970) gel plate would be a suitable stationary phase. The mobile phase, or eluent, would likely be a mixture of a nonpolar solvent (such as hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate or methanol). The polarity of the eluent can be adjusted to achieve optimal separation of the compound from any impurities or starting materials. Visualization of the spots on the TLC plate can be achieved under UV light, as the compound is expected to be UV-active.

A summary of suggested starting conditions for the chromatographic analysis of this compound is provided in the interactive data table below.

Interactive Table: Suggested Chromatographic Conditions for this compound
TechniqueStationary PhaseMobile Phase (Illustrative)Detection
HPLCC18Acetonitrile/Water with 0.1% Formic Acid (Gradient)UV (e.g., 254 nm)
TLCSilica GelHexane:Ethyl Acetate (e.g., 7:3 v/v)UV (254 nm)

Note: These are suggested starting conditions and would require optimization for specific analytical applications.

Advanced Research Applications and Biological Activities

Medicinal Chemistry and Drug Discovery Initiatives

The exploration of 6-bromo-1H-indazole-3-carboxylic acid in drug discovery is driven by the proven therapeutic relevance of the indazole core. This heterocyclic system is a key component in numerous biologically active molecules, prompting extensive research into its derivatives.

Role as a Privileged Scaffold in Drug Design

The indazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for drug discovery. nih.govmdpi.com The indazole core, and by extension this compound, is present in a variety of compounds with a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. nih.govresearchgate.net

The structure of this compound is particularly advantageous for drug design. It possesses key functional groups—the carboxylic acid at the 3-position and the bromine atom at the 6-position—that can be readily modified. This allows for the systematic synthesis of large libraries of derivatives, where each modification can be tailored to optimize binding affinity and selectivity for a specific biological target. The bromine atom, in particular, serves as a crucial handle for introducing further molecular diversity through reactions like Suzuki coupling, enabling the exploration of a wide chemical space. mdpi.com The inherent drug-like properties of the indazole scaffold ensure that its derivatives often have favorable characteristics for development into therapeutic agents. mdpi.com

Investigation as an Intermediate for Pharmaceutical Development

This compound serves as a critical building block, or intermediate, for the synthesis of more complex and pharmacologically active molecules. researchgate.net Its utility is demonstrated in the multi-step synthesis of novel compounds where it acts as the foundational core upon which other chemical moieties are built. researchgate.net For example, it has been used to create a series of novel 1,2,3-triazole derivatives through multi-step reactions, showcasing its role in generating new chemical entities with potential therapeutic applications. researchgate.net

The synthetic versatility of this compound is a key asset. The carboxylic acid group can be converted into amides, esters, or other functional groups, while the bromo-substituted ring allows for the introduction of various substituents via cross-coupling reactions. This flexibility enables medicinal chemists to construct a wide array of molecules for biological screening. The development of efficient synthetic routes using indazole-3-carboxylic acid as a starting material is an active area of research, aiming to produce target compounds in high yields for further investigation. diva-portal.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of the indazole scaffold, SAR studies are crucial for optimizing potency and selectivity. nih.gov While comprehensive SAR studies focusing specifically on derivatives of this compound are part of ongoing research, studies on related indazole-3-carboxamides have established important principles. nih.govnih.gov

Target Identification and Mechanism of Action Elucidation

A critical step in drug discovery is identifying the specific biological target (e.g., a protein or enzyme) with which a small molecule interacts and understanding its mechanism of action. nih.gov For compounds derived from this compound, this process involves a combination of biochemical, genetic, and computational methods. nih.gov Given that the indazole scaffold is known to interact with a wide range of targets, including protein kinases, identifying the specific target for a new derivative is paramount. researchgate.net

Once a derivative demonstrates significant biological activity in cell-based assays, follow-up studies are initiated to pinpoint its molecular target. These investigations are essential to confirm that the observed effect (e.g., cancer cell death) is due to the intended interaction and to understand any potential off-target effects. Elucidating the mechanism of action provides a deeper understanding of how the compound works at a molecular level, which is crucial for its further development as a drug candidate.

Specific Biological Activities and Therapeutic Potential

Research into derivatives of this compound has revealed significant potential in oncology, with many compounds exhibiting potent anticancer and antiproliferative effects.

Anticancer and Antiproliferative Activities

The indazole scaffold is a well-established feature in many anticancer agents, and derivatives of 6-bromo-1H-indazole have shown compelling antiproliferative activity across a spectrum of cancer cell lines. researchgate.netresearchgate.net These compounds can inhibit key cellular pathways that are responsible for cell cycle progression and survival, ultimately leading to the death of cancer cells. researchgate.net

Derivatives synthesized from 6-aminoindazole (which can be prepared from 6-bromo-indazole) have demonstrated significant growth inhibitory activity. For example, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited potent antiproliferative activity against the human colorectal cancer cell line HCT116, while showing no toxicity to normal lung fibroblast cells (MRC5). researchgate.net Similarly, other studies have designed and synthesized 1H-indazole-3-amine derivatives that show promising inhibitory effects against various cancer cell lines, including chronic myeloid leukemia (K562). mdpi.com One such derivative, compound 6o, was particularly effective against the K562 cell line and showed good selectivity over normal cells. mdpi.com

The table below summarizes the anticancer activity of selected indazole derivatives, highlighting their potential as therapeutic candidates.

CompoundCancer Cell LineActivity TypeMeasurement (IC₅₀ in µM)Reference
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Human Colorectal Cancer)Antiproliferative14.3 ± 4.4 researchgate.net
N-(4-fluorobenzyl)-1H-indazol-6-amineMRC5 (Normal Lung Fibroblast)Cytotoxicity>100 researchgate.net
Compound 6oK562 (Chronic Myeloid Leukemia)Inhibitory5.15 mdpi.com
Compound 6oHEK-293 (Normal Human Embryonic Kidney)Cytotoxicity33.2 mdpi.com

These findings underscore the importance of this compound as a starting material for the development of novel anticancer agents. The demonstrated efficacy and selectivity of its derivatives provide a strong rationale for continued research and development in this area.

Inhibition of Cancer Cell Lines (e.g., HEP3BPN 11, MDA 453, HL 60)

There is currently no specific data available in peer-reviewed scientific literature detailing the direct inhibitory effects of this compound on the cancer cell lines HEP3BPN 11, MDA 453, and HL 60. Research in this area has predominantly focused on derivatives synthesized from this core structure.

Antiangiogenic Effects

Detailed studies specifically investigating the antiangiogenic properties of this compound have not been identified in the available scientific literature. While the antiangiogenic potential of various indazole derivatives is a subject of research, specific data for the parent this compound is not documented.

Modulation of Key Cellular Pathways (e.g., cell cycle progression, apoptosis)

The modulation of key cellular pathways, such as cell cycle progression and apoptosis, by this compound has not been specifically elucidated in published research. General studies on indazole scaffolds suggest that this class of compounds can influence these pathways; however, direct evidence for this compound is lacking.

Kinase Inhibition (e.g., EGFR, FGFRs, Pim kinases, p38α MAPK14)

There is no specific information available in the scientific literature regarding the kinase inhibition profile of this compound against Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, or p38α Mitogen-Activated Protein Kinase 14 (MAPK14). Kinase inhibition studies have been conducted on various derivatives of the indazole core, but not on this specific parent compound.

Potential in Overcoming Drug Resistance

The potential of this compound in overcoming drug resistance in cancer cells is not documented in the available research literature. While overcoming drug resistance is a significant area of cancer research, studies have not yet specifically addressed the role of this compound.

Antimicrobial Activities

Antibacterial Efficacy (against Gram-positive and Gram-negative bacteria)

There is a lack of specific data, such as Minimum Inhibitory Concentration (MIC) values, for the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria in the scientific literature. While some studies have explored the antimicrobial properties of derivatives synthesized from this compound, the activity of the parent acid has not been reported.

Antifungal Efficacy

The indazole skeleton is a recognized pharmacophore in the development of antimicrobial agents, with numerous derivatives demonstrating notable antifungal properties. derpharmachemica.comresearchgate.net Research into novel carboxamide derivatives has highlighted the potential of the indazole structure in creating potent fungicides.

In a study focused on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, derivatives incorporating a bromo-indazole moiety were found to exhibit the highest antifungal activity against a panel of seven phytopathogenic fungi. nih.gov Specifically, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) displayed superior efficacy compared to the commercial fungicide boscalid. nih.gov Quantitative structure-activity relationship (QSAR) models from this research suggested that the electropositivity and steric bulk of the bromoindazole group were beneficial for enhanced antifungal activity. nih.gov

Table 1: Antifungal Activity of Bromo-Indazole Derivative (9m) against Phytopathogenic Fungi
FungusEC50 (μg/mL) of Compound 9mEC50 (μg/mL) of Boscalid (Control)
Fusarium moniliforme2.9110.45
Rhizoctonia solani1.021.43
Botrytis cinerea0.951.16
Sclerotinia sclerotiorum0.831.09
Gibberella zeae1.562.43
Cercospora arachidicola1.231.68
Phytophthora infestans1.471.92
Data sourced from Du et al., 2015. nih.gov
Enzyme Inhibition in Bacterial Pathways (e.g., bacterial cystathionine (B15957) γ-lyase)

A significant area of research involves the use of 6-bromo-1H-indazole as a core structure for developing inhibitors of bacterial cystathionine γ-lyase (bCSE). mdpi.comnih.gov This enzyme is a primary producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. kazanmedjournal.runih.govmdpi.com The suppression of bCSE activity has been shown to considerably increase the sensitivity of these bacteria to conventional antibiotics, offering a strategy to combat antibiotic resistance. mdpi.comkazanmedjournal.ru

Scientists have synthesized a range of inhibitors based on the 6-bromoindole (B116670) and 6-bromoindazole scaffolds. mdpi.comnih.gov These molecules are designed to act as "antibiotic potentiators," enhancing the efficacy of existing drugs. mdpi.com For instance, researchers have developed methods to synthesize 6-bromoindazole analogs of known bCSE inhibitors, assessing their ability to potentiate the antimicrobial activity of gentamicin. mdpi.comnih.gov The synthesis strategies typically involve using 6-bromoindazole as a primary building block and assembling other heterocyclic systems at the nitrogen atom. nih.gov

Table 2: Examples of Synthesized Bacterial Cystathionine γ-Lyase (bCSE) Inhibitors Based on 6-Bromo-Indole/Indazole Scaffolds
Inhibitor NameCore ScaffoldKey Structural FeaturesReference
MNS16-BromoindoleFeatures a 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene structure. Showed a dissociation constant (Ki) of 0.5 µM with S. aureus bCSE. kazanmedjournal.ru
MNS3 / MNS46-BromoindazoleAnalogs of potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate (MNS2). mdpi.comnih.gov
NL2 Analogs6-BromoindazoleAnalogs of the parent compound NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid). mdpi.comnih.gov

Antioxidant Activities

The indazole class of compounds has been investigated for its antioxidant potential. researchgate.net Studies on indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), have demonstrated their ability to counteract oxidative stress through multiple mechanisms. These compounds show a concentration-dependent inhibition of lipid peroxidation and exhibit free radical scavenging activity. nih.gov

In vitro assays have confirmed that indazole derivatives can effectively scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and inhibit nitrite (B80452) ion generation. nih.gov For example, 6-nitroindazole showed a high degree of DPPH inhibition (72.60% at 200µg/ml). nih.gov Similarly, indazole derivatives demonstrated significant inhibition of lipid peroxidation, with 5-aminoindazole and 6-nitroindazole producing 81.25% and 78.75% inhibition, respectively, at a concentration of 200µg/ml. nih.gov While specific data for this compound is limited, the consistent antioxidant activity across its structural analogs suggests potential in this area. researchgate.netnih.gov

Table 3: In Vitro Antioxidant Activity of Indazole Derivatives
CompoundAssayConcentration% InhibitionReference
IndazoleDPPH Scavenging200 µg/ml57.21% nih.gov
5-AminoindazoleDPPH Scavenging200 µg/ml51.21% nih.gov
6-NitroindazoleDPPH Scavenging200 µg/ml72.60% nih.gov
IndazoleLipid Peroxidation200 µg/ml64.42% nih.gov
5-AminoindazoleLipid Peroxidation200 µg/ml81.25% nih.gov
6-NitroindazoleLipid Peroxidation200 µg/ml78.75% nih.gov

Anti-inflammatory Potential

The indazole scaffold is frequently associated with potent anti-inflammatory activity. derpharmachemica.com Research has demonstrated that indazole and its derivatives can significantly inhibit acute inflammation. In a carrageenan-induced hind paw edema model in rats, indazole compounds produced a significant, dose-dependent, and time-dependent reduction in swelling. nih.gov The compound 5-aminoindazole, at a dose of 100 mg/kg, produced a maximal inhibition of 83.09%. nih.gov

The mechanism underlying this anti-inflammatory effect is believed to involve the inhibition of key inflammatory mediators. In vitro studies have shown that indazoles can inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov Furthermore, a patent for cytokine inhibitors includes an amide derivative of this compound, specifically this compound (5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-amide, for its potential use in inflammatory diseases. rospatent.gov.rurospatent.gov.ru More recent research has also led to the discovery of N²-substituted indazole derivatives as phosphodiesterase 4 (PDE4) inhibitors for the potential treatment of inflammatory bowel disease. nih.gov

Table 4: Anti-Inflammatory and Cytokine Inhibition by Indazole Derivatives
CompoundAssay/ModelResult/ActivityReference
5-AminoindazoleCarrageenan-induced paw edema (100 mg/kg)83.09% inhibition nih.gov
IndazoleIn vitro TNF-α inhibitionIC50: 220.11 µM nih.gov
5-AminoindazoleIn vitro TNF-α inhibitionIC50: 230.19 µM nih.gov
LZ-14 (N²-indazole derivative)In vitro PDE4D7 inhibitionIC50: 10.5 nM nih.gov

Neurological Applications

While the indazole scaffold is broadly explored for neurological applications, specific studies detailing the neuroprotective effects of this compound, particularly via the inhibition of tau hyperphosphorylation, are not extensively documented in the current body of scientific literature. Research on neuroprotection often focuses on antioxidant and anti-inflammatory mechanisms, which are established properties of the indazole class of compounds.

The indazole core is highly relevant in the development of drugs for a variety of neurological and central nervous system (CNS) disorders. acs.org Derivatives have been synthesized and investigated for several distinct therapeutic targets.

Neurodegenerative Diseases: Researchers have developed C5- and C6-substituted indazole derivatives as highly potent, submicromolar inhibitors of monoamine oxidase B (MAO-B). researchgate.net Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease. nih.gov

Psychiatric Disorders: Novel indazole derivatives are being designed as serotonergic psychedelic agents, targeting serotonin (B10506) receptors like 5-HT₂A and 5-HT₁A, for the potential treatment of psychosis and other mental illnesses. acs.org

Cognitive and Neurological Conditions: Indazole-3-carboxylic acid itself serves as a key starting material for the synthesis of nicotinic α-7 receptor partial agonists. google.com Compounds that act on this receptor are considered to have potential therapeutic benefits for treating Alzheimer's disease and schizophrenia. google.com

This diverse range of targets underscores the versatility of the this compound scaffold in the ongoing search for novel treatments for complex neurological disorders.

Cardiovascular and Metabolic Diseases

Indazole derivatives have shown considerable promise in experimental models for treating cardiovascular and metabolic diseases, exhibiting activities such as antiarrhythmic effects, cardioprotection, and modulation of vascular functions. nih.gov

Synthetic derivatives of indazole are recognized for exhibiting a broad spectrum of biological activities, including antiarrhythmic properties. nih.gov While specific studies on the antiarrhythmic effects of this compound are not prominent, research into related structures underscores the potential of this chemical family. For instance, the novel small molecule P7C3, chemically identified as 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol, has been shown to be antiarrhythmic in the context of diabetic hearts. nih.govnih.gov Although P7C3 is a carbazole (B46965) and not an indazole, its dibromo-substituted aromatic structure highlights the potential role of halogenated heterocyclic compounds in modulating cardiac electrophysiology. General studies on indazole derivatives confirm their potential beneficial effects against arrhythmia. nih.gov

The protective effect of indazole derivatives on the heart, particularly against damage from ischemia-reperfusion (I/R) injury, is an area of active investigation. nih.gov I/R injury occurs when blood supply is restored to tissue after a period of ischemia, leading to a cascade of inflammatory and oxidative damage. One of the most promising indazole derivatives, DY-9760e, has demonstrated cardioprotection against this type of injury. nih.gov Similarly, the compound P7C3, a Nampt activator with a dibromo-carbazole core, has been shown to decrease the infarct size in hearts during myocardial infarction and I/R injury, suggesting a significant cardioprotective effect. nih.govnih.gov These findings indicate that molecular scaffolds containing bromine may contribute to protective mechanisms in cardiac tissue.

The modulation of platelet aggregation and vascular tone is a critical target in the treatment of circulatory disorders. The indazole derivative YC-1 has been specifically developed for its therapeutic potential in circulatory disorders, including effects on platelet aggregation and vascular contraction. nih.gov While not an indazole, the compound 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) has been studied for its impact on rat platelet aggregation induced by arachidonic acid. nih.gov Br-NBP was found to significantly inhibit platelet aggregation both in vitro and ex vivo, suggesting that its anti-platelet activity is related to the arachidonic acid cascade and the cGMP-NO signaling pathway. nih.gov

Antispermatogenic Activity

A significant area of research for indazole-3-carboxylic acid derivatives has been in the development of non-hormonal male contraceptives. austinpublishinggroup.com A series of halogenated 1-benzylindazole-3-carboxylic acids has been synthesized and identified as a new class of antispermatogenic agents. nih.gov These compounds have been shown to inhibit spermatogenesis and reduce testicular weight in animal models. nih.gov

The antispermatogenic activity of these derivatives is structurally dependent. The presence of a substituted benzyl (B1604629) group at the N(1) position is essential for this activity, with halogen or methyl groups being important substituents. austinpublishinggroup.com Histological examination of rat testes treated with active derivatives revealed disorganization of the seminiferous tubules, primarily characterized by the lesion and loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared normal. nih.gov

Compound NameStructureObserved Activity
1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acidIndazole-3-carboxylic acid with a 2,4-dichlorobenzyl group at the N1 positionPotent antispermatogenic activity nih.gov
1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acidIndazole-3-carboxylic acid with a 2,4-dibromobenzyl group at the N1 positionPotent antispermatogenic activity nih.gov
1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acidIndazole-3-carboxylic acid with a 4-chloro-2-methylbenzyl group at the N1 positionPotent antispermatogenic activity nih.gov
Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid)Derivative of AF 1312/TSMore potent antispermatogenic than AF 1312/TS nih.gov
AF 1312/TS (1-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid)Indazole-3-carboxylic acid with a 4-chlorobenzyl group at the N1 positionStudied for effects on pregnancy in rats nih.gov

Other Therapeutic Applications

Indazole derivatives have emerged as promising scaffolds for the development of new agents against protozoan parasites, including Leishmania species. nih.govnih.gov Research into various substituted indazoles has demonstrated significant in vitro activity against different life stages of the parasite.

Studies on 3-chloro-6-nitro-1H-indazole derivatives showed inhibitory potency that was dependent on the Leishmania species. nih.gov Several derivatives exhibited strong to moderate activity against L. infantum. nih.gov Similarly, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives were evaluated, with some compounds showing activity comparable to the reference drug amphotericin B against the promastigote stage and activity against the clinically relevant amastigote stage. nih.govmdpi.com The bromine atom at other positions, such as the 5-position, has been noted to play a pivotal role in the biological activity of indazole derivatives.

Compound ClassLeishmania Species TestedKey Findings
3-chloro-6-nitro-1H-indazole derivativesL. infantum, L. tropica, L. majorSeven derivatives showed strong to moderate activity against L. infantum. Compound 13 was a promising inhibitor of L. major. nih.gov
3-alkoxy-1-benzyl-5-nitroindazole derivativesL. amazonensis, L. infantum, L. mexicanaCompounds NV6 and NV8 were active against both promastigote and amastigote stages of all three species. nih.govmdpi.com
Enzyme Inhibition (e.g., α-glucosidase, IDO1)

While direct studies on the enzyme inhibitory activity of this compound are not extensively documented in the cited literature, significant research has been conducted on its derivatives, particularly focusing on α-glucosidase inhibition. The indazole scaffold is recognized for its potential in developing enzyme inhibitors.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Research has shown that derivatives of 6-bromo-indazole can be potent inhibitors of this enzyme. For instance, a series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides, which are structurally related to the indazole framework, were evaluated for their inhibitory properties.

One notable derivative, a 6-bromo and 2-(4-chlorophenyl) substituted quinazoline-3-oxide, demonstrated the highest activity against α-glucosidase with an IC50 value of 0.92 ± 0.01 μM. This high potency is potentially attributable to the electron-withdrawing inductive effect of the chlorine atom. Another derivative, combining 6-bromo and 8-iodo substituents with a 2-phenyl group, also showed a strong inhibitory effect against α-glucosidase with an IC50 value of 1.01 ± 0.05 μM. These findings highlight that modifications on the core bromo-indazole structure can yield compounds with significant α-glucosidase inhibitory potential, often surpassing that of the standard drug, acarbose.

Table 1: α-Glucosidase Inhibitory Activity of Selected 6-Bromo-Indazole Derivatives

Compound Description IC50 (μM) vs. α-glucosidase
6-bromo, 2-(4-chlorophenyl) quinazoline-3-oxide 0.92 ± 0.01
6-bromo, 8-iodo, 2-phenyl quinazoline-3-oxide 1.01 ± 0.05
6-bromo, 2-phenyl quinazoline-3-oxide 1.08 ± 0.02

Note: The data presented is for derivatives and structurally related compounds, not this compound itself.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in tryptophan metabolism and plays a role in immune tolerance, making it a target in cancer immunotherapy. While the indazole structure is a key component in some IDO1 inhibitors, specific inhibitory data for this compound against IDO1 was not found in the available research. The development of novel IDO1 inhibitors often involves the synthesis of various N'-hydroxyindazolecarboximidamides, but direct evaluation of the 6-bromo-3-carboxylic acid variant is not specified.

Computational Chemistry and Modeling Studies

Computational methods are essential tools for understanding the structural and electronic properties of molecules like this compound and for predicting their interactions with biological targets. While specific computational studies on this exact molecule are limited in the reviewed literature, research on related indazole derivatives provides insight into how these techniques are applied.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the indazole class of compounds, docking studies are frequently employed to understand their binding mechanisms with therapeutic targets. For example, in the study of novel 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates, molecular docking was used to demonstrate a stable binding with the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.gov These simulations revealed a network of hydrophobic and hydrophilic interactions responsible for the inhibitory activity. nih.gov Such studies help in visualizing how the indazole core and its substituents fit into the active site of an enzyme, guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate the structural or property descriptors of compounds with their biological activities. This method is valuable for predicting the activity of new compounds and for understanding which molecular features are crucial for their function. For instance, three-dimensional QSAR (3D-QSAR) studies have been conducted on a series of indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a target in cancer therapy. nih.gov These models, validated through statistical measures, generate steric and electrostatic maps that provide a structural framework for designing new inhibitors with enhanced potency. nih.gov Such an approach could be theoretically applied to a series of this compound derivatives to optimize their activity against a specific biological target.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are applied to determine various properties, including molecular geometry, vibrational frequencies, and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Studies on various indazole derivatives have utilized DFT to understand their physicochemical properties. nih.gov For example, DFT calculations at the B3LYP/6-31G++(d,p) level have been used to investigate the corrosion inhibition properties of several indazole derivatives by correlating their electronic properties with their performance. researchgate.net These calculations provide insights into the reactivity and stability of the indazole scaffold. researchgate.netcore.ac.uk

Conformational Analysis and Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. MD simulations provide a detailed view of the conformational changes and intermolecular interactions that occur in a biological environment. This technique has been applied to indazole derivatives to assess the stability of their binding to protein targets. For the TryR-13 complex involving a 3-chloro-6-nitro-1H-indazole derivative, MD simulations were performed to understand its structural and intermolecular affinity. nih.gov The results showed that the complex remained in a stable equilibrium, confirming the high stability predicted by docking studies. nih.gov This method is crucial for validating docking results and understanding the dynamic nature of ligand-receptor interactions.

Future Perspectives and Research Directions

Development of Novel 6-Bromo-1H-indazole-3-carboxylic Acid Derivatives with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of new derivatives of this compound with superior potency and target selectivity. nih.gov The bromine atom at the 6-position and the carboxylic acid at the 3-position offer versatile handles for chemical modification, allowing for the systematic exploration of the chemical space around the indazole core. chemimpex.comnih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in identifying key structural modifications that enhance binding affinity to specific biological targets. mdpi.com For instance, strategic modifications can lead to derivatives that are highly selective inhibitors of specific kinases, which are often implicated in cancer and inflammatory diseases. nih.govrsc.org The goal is to fine-tune the molecular architecture to maximize therapeutic effects while minimizing off-target interactions, a common cause of adverse drug reactions. samipubco.com

Future synthetic strategies are expected to focus on developing more efficient, scalable, and environmentally friendly methods for producing these novel derivatives. nih.gov This includes the exploration of novel catalytic systems and flow chemistry techniques to streamline the synthesis process.

Exploration of Multi-Targeted Therapies Incorporating the Indazole Scaffold

The concept of "one drug, multiple targets" is gaining traction as a promising approach for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases. samipubco.comnih.gov The indazole scaffold is particularly well-suited for the development of multi-target agents due to its ability to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. samipubco.com Starting from this compound, medicinal chemists can design molecules that simultaneously modulate multiple pathological pathways.

For example, derivatives have been designed as multi-target inhibitors of angiogenic receptor tyrosine kinases (RTKs), showing potential in cancer therapy. nih.gov In the context of Alzheimer's disease, indazole derivatives have been developed as dual inhibitors of cholinesterases and BACE1. nih.govresearchgate.net The future in this area lies in the rational design of ligands that are precisely tuned to interact with a specific set of disease-relevant targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

Disease AreaPotential TargetsRationale
CancerVEGFR, PDGFR, c-KITInhibition of multiple pathways involved in tumor growth and angiogenesis. biotech-asia.org
Alzheimer's DiseaseAChE, BuChE, BACE1Simultaneously addressing cholinergic deficit and amyloid plaque formation. nih.gov
SchizophreniaDopamine and Serotonin (B10506) ReceptorsModulation of multiple neurotransmitter systems for improved symptom control. tandfonline.com

Application in Emerging Therapeutic Areas and Neglected Diseases

While indazole derivatives have been extensively explored in oncology and inflammation, their therapeutic potential in other areas remains a promising frontier. Future research will likely see the application of derivatives of this compound in emerging therapeutic areas and for the treatment of neglected diseases. The broad biological activity of the indazole scaffold suggests that it could be effective against a range of pathogens, including bacteria, fungi, and protozoa. nih.gov For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates. nih.gov

There is a significant need for new drugs to treat neglected tropical diseases, and the versatility of the this compound building block makes it an attractive starting point for discovery programs in this area. Furthermore, the exploration of indazole derivatives for their activity against novel biological targets could uncover entirely new therapeutic applications.

Advanced Preclinical and Clinical Investigations of Promising Derivatives

As novel and potent derivatives of this compound are identified, the subsequent crucial step will be their rigorous preclinical and clinical evaluation. Advanced preclinical studies will involve comprehensive in vitro and in vivo testing to establish detailed pharmacological profiles. This includes assessing their efficacy in relevant animal models of disease, as well as evaluating their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and toxicity profiles.

Promising candidates will then progress to clinical trials, where their safety and efficacy in humans will be systematically investigated. The journey from a promising preclinical candidate to an approved drug is long and challenging, but the unique properties of the indazole scaffold provide a strong foundation for the development of new medicines. Several indazole-containing drugs, such as Pazopanib and Axitinib, are already on the market, demonstrating the clinical viability of this chemical class. researchgate.netsamipubco.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indazole Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for indazole compounds derived from this compound. nih.govijettjournal.org These powerful computational tools can analyze vast datasets to identify novel drug targets, predict the biological activity of virtual compounds, and optimize molecular structures for desired properties. nih.govijirt.org

Q & A

Q. What are the common synthetic routes for 6-bromo-1H-indazole-3-carboxylic acid, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves bromination of indazole-3-carboxylic acid derivatives. Key routes include:

  • Direct Bromination : Reacting indazole-3-carboxylic acid with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid under controlled temperatures (70–90°C). This method yields ~60–75% but may require purification via recrystallization .
  • Multi-step Functionalization : Starting from 6-bromo-indole precursors, followed by oxidation and cyclization. For example, nitrosation of 6-bromo-indole with tert-butyl nitrite in DCM/HFIP solvent mixtures yields 6-bromo-indazole-3-carboxaldehyde, which is then oxidized to the carboxylic acid .

Reaction Optimization Table :

SolventTemperature (°C)CatalystYield (%)Reference
Acetic acid80None65
DCM/HFIP50Ru(dtbbpy)₃²⁺70
H₂SO₄100SnCl₂55

Lower yields in acidic media (e.g., H₂SO₄) may result from side reactions like decarboxylation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves the planar indazole ring and carboxyl group orientation. The dihedral angle between the –COOH group and the indazole ring is ~6°, with intermolecular O–H⋯O and N–H⋯O hydrogen bonds forming layered structures .
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), with the carboxylic proton at δ ~13 ppm (broad) .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~165 ppm, while the brominated carbon (C-6) appears at δ ~115 ppm .
    • Mass Spectrometry : HRMS (ESI) confirms the molecular ion [M+H]⁺ at m/z 241.0 (calculated for C₈H₅BrN₂O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and X-ray diffraction data when determining the structure of this compound derivatives?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state differences. Strategies include:

  • Comparative Analysis : Use 2D NMR (e.g., HMBC) to confirm connectivity. For example, HMBC correlations between H-7 and C-3/C-5 validate the indazole core .
  • DFT Calculations : Compare experimental XRD bond lengths/angles with computed values (e.g., using Gaussian09) to identify discrepancies caused by crystal environment effects .
  • Variable-Temperature NMR : Detect tautomeric equilibria (e.g., carboxylic acid ↔ carboxylate) by observing line broadening or splitting at elevated temperatures .

Q. What strategies optimize the regioselective functionalization of this compound in multi-step syntheses?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos catalysts to selectively substitute bromide at C-6 with amines while preserving the carboxyl group .
  • Suzuki Coupling : Optimize conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to retain the carboxylic acid moiety during cross-coupling at C-6 .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as an ethyl ester (e.g., using SOCl₂/EtOH) to prevent unwanted reactions during bromine substitution .

Case Study : In a synthesis of 6-bromo-indazole-3-carboxamide, ethyl ester protection increased regioselectivity from 40% to 85% during Pd-catalyzed amination .

Data Contradiction Analysis

  • Example : Conflicting LogP values (experimental vs. computational) can arise from solvent effects. ESOL predictions (LogP = 2.17) may deviate from HPLC-measured values due to ionization in aqueous buffers .
  • Resolution : Validate with reversed-phase HPLC using a C18 column and isocratic elution (MeCN/H₂O, 0.1% TFA) to measure retention times against standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-bromo-1H-indazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.